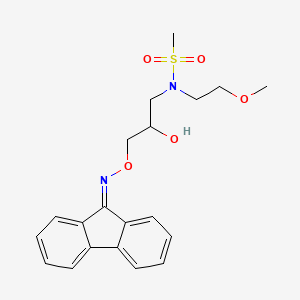
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound exhibits potential biological activities that may be relevant in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N2O5S, and it features a sulfonamide functional group (-SO₂NH₂) along with a fluorenylidene moiety. The presence of these functional groups suggests a diverse range of chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O5S |
| Molecular Weight | 396.52 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of fluorenone derivatives with hydroxypropyl and methanesulfonyl chlorides under controlled conditions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the synthesis process and confirm product identity.
Anti-inflammatory Properties
Research has indicated that compounds related to the fluorenylidene structure exhibit anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their effectiveness in reducing inflammation in various animal models, such as oxazolone dermatitis in mice and adjuvant arthritis in rats. These compounds inhibited T-lymphocyte activation and reduced leukocyte infiltration at inflammatory sites, suggesting a mechanism that could be applicable to this compound .
Antimicrobial Activity
The sulfonamide class is well-known for its antimicrobial properties. Compounds with similar structures have shown activity against a range of bacterial strains. The fluorenylidene moiety may enhance this activity by facilitating interactions with bacterial enzymes or receptors. Specific studies on related sulfonamides have reported broad-spectrum antimicrobial effects, indicating potential for this compound to act against pathogenic bacteria .
Case Studies
- Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects of fluorenyl derivatives found that certain compounds significantly reduced edema in animal models when administered at specific dosages. The study highlighted that these compounds could inhibit neutrophil recruitment to inflammatory sites without causing myelotoxicity, indicating a favorable safety profile for long-term use .
- Antimicrobial Testing : In vitro studies demonstrated that related sulfonamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural characteristics of these compounds were linked to their ability to inhibit bacterial growth, suggesting that this compound may also possess similar properties .
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-12-11-22(28(2,24)25)13-15(23)14-27-21-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,23H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMMQUHMZKNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














